molecular formula C13H14O3 B1596344 4-Oxo-1-phenylcyclohexanecarboxylic acid CAS No. 75945-91-4

4-Oxo-1-phenylcyclohexanecarboxylic acid

Cat. No. B1596344
Key on ui cas rn: 75945-91-4
M. Wt: 218.25 g/mol
InChI Key: GLXVJOPRMXBHSI-UHFFFAOYSA-N
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Patent
US06124354

Procedure details

4-Cyano-4-phenylcyclohexanone (25 mmol) was refluxed for 2 h with p-toluenesulfonic acid (2.5 mmol) and ethyleneglycol (30 mmol) in toluene (150 mL) using a Dean-Stark trap. The reaction mixture was partitioned between Et2O and 2 M NaHCO3. The organic layer was dried (Na2SO4) and evaporated. The resulting oil was refluxed with KOH (40%, 200 mL) in ethyleneglycol (120 mL) for 3 h. Conc. HCl was added and the mixture was allowed to cool. It was than extracted with Et2O, dried (Na2SO4) and evaporated affording 4.4 g (81%) of the desired compound; 1H NMR (CDCl3) δ 2.2-2.5 (m, 4H), 2.55 (m, 2H), 2.74 (m, 2H), 7.25-7.50 (m, 5H), 8.0 (br, 1H).
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
C(C1(C2C=CC=CC=2)[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)#N.C1(C)C=CC(S(O)(=O)=[O:23])=CC=1.[CH2:27]([OH:30])[CH2:28]O.[C:31]1(C)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>>[C:31]1([C:28]2([C:27]([OH:30])=[O:23])[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
25 mmol
Type
reactant
Smiles
C(#N)C1(CCC(CC1)=O)C1=CC=CC=C1
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mmol
Type
reactant
Smiles
C(CO)O
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between Et2O and 2 M NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The resulting oil was refluxed with KOH (40%, 200 mL) in ethyleneglycol (120 mL) for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
Conc. HCl was added
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
than extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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